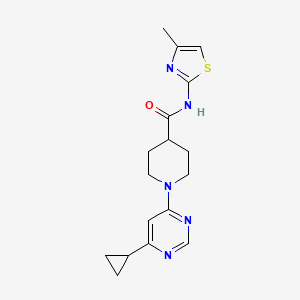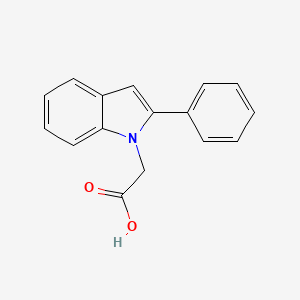
(2-phenyl-1H-indol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-phenyl-1H-indol-1-yl)acetic acid” is a chemical compound with the CAS Number: 62663-25-6. It has a molecular weight of 251.28 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C16H13NO2 . Further details about its structure were not found in the available resources.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found in the available resources, indole derivatives are known to undergo a variety of reactions .Physical And Chemical Properties Analysis
“this compound” has a melting point of 172-174 degrees Celsius . It is recommended to be stored at room temperature .Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Activity
- Compounds like [(1-phenyl-1H-indazol-4-yl)oxy]acetic acid and (1,5,6,7)tetrahydro-1-phenyl-4H-indazol-4-iminooxy)acetic acid, derived from 1,5,6,7-tetrahydro-1-phenyl-4H-indazol-4-one, which is structurally related to (2-phenyl-1H-indol-1-yl)acetic acid, have shown significant anti-inflammatory and analgesic activities in rats and mice, comparable to indomethacin (Mosti et al., 1988).
Antibacterial and Antifungal Properties
- A variety of compounds synthesized from this compound, such as 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene]acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides, have demonstrated moderate to strong antibacterial activities against both Gram-positive and Gram-negative bacterial strains, as well as antifungal activities (Rubab et al., 2017).
Role in Synthesis of Novel Compounds
- The indole nucleus, a key component of this compound, is integral in synthesizing various bioactive molecules. For instance, the synthesis of novel dihydro-2-(2-phenyl-indole-3-yl)-4-aryl-1,5-benzothiazepines, which were evaluated for their antifungal and antibacterial activities, utilized the indole core as a starting point (Dandia et al., 1995).
Computational Studies and Pharmacological Effects
- The indole derivatives, such as those derived from this compound, have been studied computationally for their effects on the COX-2 enzyme, demonstrating their potential in developing nonsteroidal anti-inflammatory drugs. These studies also involved testing their in vivo analgesic and anti-inflammatory activities (Kumar et al., 2022).
Ugi Reaction and Derivative Synthesis
- A study on the synthesis of indoloketopiperazine derivatives through a three-component, intramolecular Ugi reaction utilized 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid, showcasing the compound's versatility in generating novel chemical entities (Ghandi et al., 2012).
Cyclo-oxygenase and Lipoxygenase Inhibition
- Research has identified compounds like 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid, related to this compound, as inhibitors of cyclo-oxygenase and 5-lipoxygenase. These compounds have shown promise in animal experiments for their analgesic, anti-inflammatory, and other therapeutic effects (Laufer et al., 1994).
Growth Effects on Blue-Green Algae
- Derivatives of indole, like phenyl-acetic acid, have been observed to promote the growth of various strains of blue-green algae, indicating potential applications in microbiological and ecological research (Ahmad & Winter, 1970).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include (2-phenyl-1h-indol-1-yl)acetic acid, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound impacts multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
The biochemical properties of (2-phenyl-1H-indol-1-yl)acetic acid are largely determined by the indole nucleus, which is known to bind with high affinity to multiple receptors . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been identified in the literature.
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The indole nucleus is known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants , suggesting that this compound may be involved in similar metabolic pathways.
Propriétés
IUPAC Name |
2-(2-phenylindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19)11-17-14-9-5-4-8-13(14)10-15(17)12-6-2-1-3-7-12/h1-10H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIREVUBJAFZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202109 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
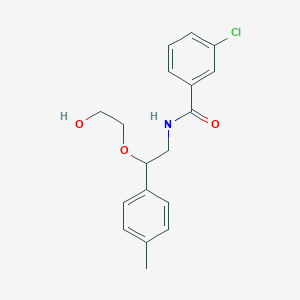
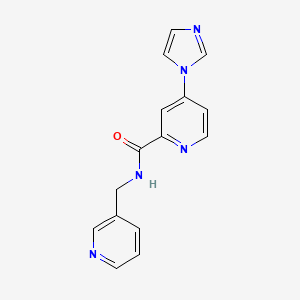
![5-Piperidyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2609979.png)
![8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

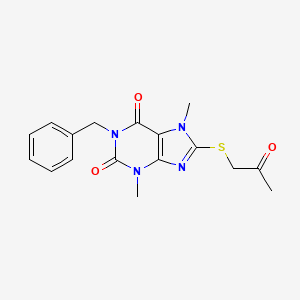
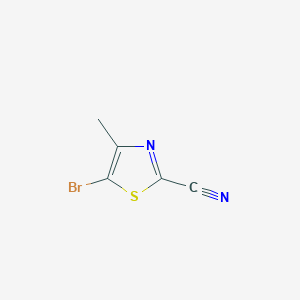
![Ethyl 2-(3-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2609987.png)
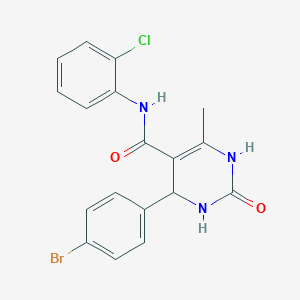

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2609990.png)

![2-{[1,2-Dihydroacenaphthylen-5-YL(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol](/img/structure/B2609996.png)
